![molecular formula C13H12Cl3N B1452779 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride CAS No. 1181893-31-1](/img/structure/B1452779.png)
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Anti-inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. In a research study, a derivative of this compound demonstrated superior anti-inflammatory activity compared to standard treatments like ibuprofen . This suggests that it could be developed into a new class of anti-inflammatory drugs.
Pharmacognosy: Antioxidant Effects
Chlorine atoms in pharmaceuticals are crucial for creating drugs to treat various diseases. Compounds like 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride, which contain chlorine, have been shown to possess strong antioxidant effects, protecting against oxidative stress by scavenging reactive oxygen species .
Chemical Synthesis: Hybrid Molecule Creation
The compound serves as a backbone for the creation of hybrid molecules with diverse biological activities. Its combination with other chemical entities can lead to the synthesis of new compounds with potential pharmacological properties .
Biochemistry: Enzyme Inhibition
Derivatives of this compound have been explored for their role in enzyme inhibition, specifically targeting enzymes like VKOR (vitamin K epoxide reductase). This is significant for developing anticoagulant drugs .
Oncology: Antitumor Activity
Studies have indicated that certain derivatives exhibit antitumor properties. This opens up possibilities for the compound to be used in the development of chemotherapeutic agents .
Virology: Anti-HIV Activity
Research has also shown that derivatives of this compound have anti-HIV activity, suggesting a potential use in antiretroviral therapies .
Microbiology: Antibacterial and Antifungal Properties
The compound’s derivatives have been tested for antibacterial and antifungal activities, which could lead to new treatments for infections caused by bacteria and fungi .
Neuroscience: Central Nervous System Stimulant
There is evidence to suggest that derivatives of this compound can act as central nervous system stimulants, which may have applications in treating certain neurological disorders .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;/h1-8,16H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYSVSRXZLOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
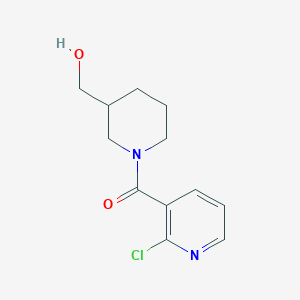

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)
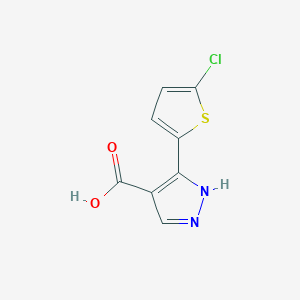
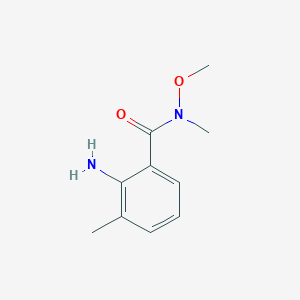
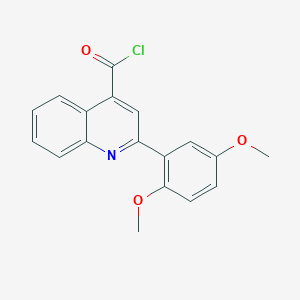

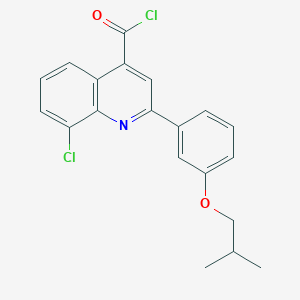


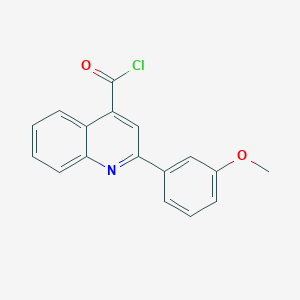
![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)